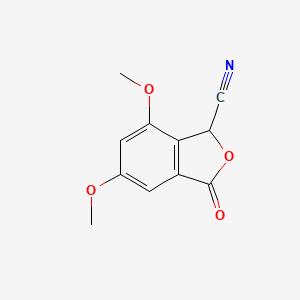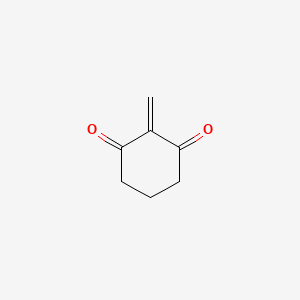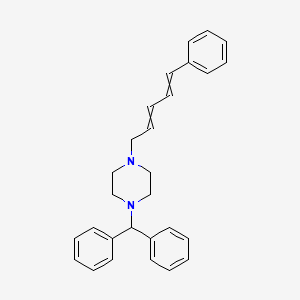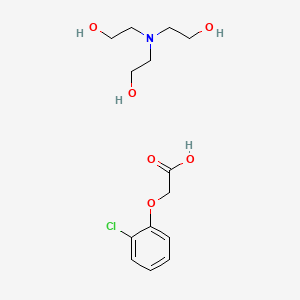
5,7-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-carbonitrile is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of methoxy-substituted phenols and nitriles, followed by cyclization reactions . The reaction conditions often require the presence of catalysts and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process might include steps such as purification through recrystallization or chromatography to ensure the compound meets industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can lead to the formation of different derivatives with altered properties.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to drive the reactions efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
5,7-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-carbonitrile has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its pharmacological effects and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5,7-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-carbonitrile involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 5,7-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-carbonitrile include:
- 4,5-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-carbonitrile
- 6,7-Dimethoxy-3-oxo-1,3-dihydro-2-benzofuran-1-carbonitrile .
Uniqueness
What sets this compound apart is its specific substitution pattern, which can influence its reactivity and biological activity. This makes it a valuable compound for targeted research and applications .
Eigenschaften
CAS-Nummer |
111210-22-1 |
|---|---|
Molekularformel |
C11H9NO4 |
Molekulargewicht |
219.19 g/mol |
IUPAC-Name |
5,7-dimethoxy-3-oxo-1H-2-benzofuran-1-carbonitrile |
InChI |
InChI=1S/C11H9NO4/c1-14-6-3-7-10(8(4-6)15-2)9(5-12)16-11(7)13/h3-4,9H,1-2H3 |
InChI-Schlüssel |
UYJBIRRDENQIAV-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C(OC2=O)C#N)C(=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3,5-Bis{1-[2-(hydrazinylidenemethyl)hydrazinylidene]ethyl}phenyl)decanamide](/img/structure/B14319240.png)
![2,3-Diphenyl-2,10-dihydroimidazo[2,1-b]quinazolin-5(3H)-one](/img/structure/B14319249.png)
-lambda~5~-arsane](/img/structure/B14319257.png)
![6,6'-Diphenyl-1,1',5,5',7,7'-hexaoxa-4,4'-bi(spiro[2.5]octane)](/img/structure/B14319267.png)
![1,1'-{Sulfanediylbis[(4,1-phenylene)oxy]}bis(3-nitrobenzene)](/img/structure/B14319269.png)

![2-[(Hex-5-en-1-yl)oxy]-1,1,3,3-tetramethyl-2,3-dihydro-1H-isoindole](/img/structure/B14319284.png)


![2-Methyl-1-phenyl-2-azabicyclo[4.1.0]heptane](/img/structure/B14319291.png)

![N-(1-Phenylethyl)-2-[(phenylsulfanyl)methyl]prop-2-enamide](/img/structure/B14319309.png)
